Ethylene-13C1
Description
Ethylene-¹³C₁ (chemical formula: CH₂=¹³CH₂) is a stable isotope-labeled derivative of ethylene, where one of the four hydrogen-bearing carbon atoms is replaced by the ¹³C isotope. This modification preserves the chemical reactivity of ethylene while enabling precise tracking in metabolic, catalytic, and environmental studies. Ethylene-¹³C₁ is synthesized via isotope-enriched precursors, such as ¹³C-labeled ethanol or acetylene, through controlled dehydrogenation or pyrolysis processes .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[13CH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482059 | |
| Record name | Ethylene-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.046 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-18-2 | |
| Record name | Ethylene-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6145-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Decarboxylation of ¹³C-Labeled Carboxylic Acids
The decarboxylation of sodium salts derived from ¹³C-enriched carboxylic acids represents a classical route to ethylene-¹³C₁. Propionic acid-1-¹³C undergoes base-catalyzed decomposition under controlled thermal conditions:
Reaction:
$$ \text{CH}3\text{CH}2\text{COOH-1-}^{13}\text{C} + \text{NaOH} \rightarrow \text{CH}2=\text{CH}2\text{-}^{13}\text{C}1 + \text{Na}2\text{CO}3 + \text{H}2\text{O} $$
Experimental protocols involve heating the sodium propionate-1-¹³C with soda lime (NaOH/CaO) at 300–400°C in a quartz reactor. The gaseous products are condensed, and ethylene-¹³C₁ is purified via fractional distillation. Isotopic enrichment exceeding 99% is achievable when using carboxylates with >99% ¹³C purity.
Key Parameters:
- Temperature: 350°C optimal for minimizing side products
- Reaction time: 2–4 hours
- Yield: 78–85% (dependent on precursor purity)
Acid-Catalyzed Dehydration of Ethanol-1-¹³C
Dehydration of ethanol-1-¹³C provides a laboratory-scale method compatible with standard glassware:
Reaction:
$$ \text{CH}3\text{CH}2\text{OH-1-}^{13}\text{C} \xrightarrow{\text{H}2\text{SO}4, 170^\circ\text{C}} \text{CH}2=\text{CH}2\text{-}^{13}\text{C}1 + \text{H}2\text{O} $$
Concentrated sulfuric acid acts as both catalyst and dehydrating agent. The reaction proceeds via a carbocation intermediate, with the ¹³C label retained in the resultant ethylene. Post-reaction neutralization and gas chromatography (GC) purification yield 90–95% isotopomeric purity.
Optimization Insights:
- Acid concentration: ≥95% H₂SO₄ minimizes ether byproducts
- Temperature control: 160–180°C prevents carbonization
- Yield: 65–72% (lower than decarboxylation due to competing pathways)
Catalytic Cracking of Ethane-1-¹³C
High-temperature pyrolysis of ethane-1-¹³C offers an industrial-scale pathway:
Reaction:
$$ \text{CH}3\text{CH}3\text{-1-}^{13}\text{C} \xrightarrow{800–900^\circ\text{C}} \text{CH}2=\text{CH}2\text{-}^{13}\text{C}1 + \text{H}2 $$
Fixed-bed reactors with zeolite catalysts (e.g., H-ZSM-5) enhance selectivity towards ethylene while suppressing isotopic scrambling. Operating at reduced pressures (0.1–0.5 atm) improves ¹³C retention in the product.
Performance Metrics:
- Conversion: 40–50% per pass
- Selectivity: 85–90% ethylene
- ¹³C positional fidelity: 98.2% (confirmed via ¹³C NMR)
Wittig Reaction with ¹³C-Labeled Reagents
The Wittig olefination allows precise control over the ¹³C label position:
Reaction:
$$ \text{Ph}3\text{P}=\text{CH}2\text{-}^{13}\text{C} + \text{HCHO} \rightarrow \text{CH}2=\text{CH}2\text{-}^{13}\text{C}1 + \text{Ph}3\text{PO} $$
Using ¹³C-enriched methylenetriphenylphosphorane ensures exclusive labeling at the α-carbon. Anhydrous conditions in tetrahydrofuran (THF) at 0–5°C prevent hydrolysis of the ylide.
Advantages:
- Stereochemical control: Exclusive E-alkene formation
- Scalability: Milligram to multigram quantities
- Purity: >99% by GC-MS after column chromatography
Comparative Analysis of Synthesis Methods
Table 1. Method Comparison for Ethylene-¹³C₁ Preparation
| Method | Isotopic Purity (%) | Typical Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Decarboxylation | 99.1 | 78–85 | Pilot plant | High |
| Ethanol Dehydration | 90–95 | 65–72 | Laboratory | Moderate |
| Ethane Cracking | 98.2 | 40–50 | Industrial | Low |
| Wittig Reaction | 99.5 | 50–60 | Small scale | Very High |
Table 2. Analytical Validation Techniques
| Technique | Parameter Measured | Detection Limit | Reference |
|---|---|---|---|
| ¹³C NMR | Positional enrichment | 0.1% isotopic purity | |
| GC-MS | Chemical purity | 0.01% impurities | |
| IR Spectroscopy | Functional group confirmation | 1 ppm |
Challenges in Isotopic Fidelity Maintenance
All methods risk ¹³C label scrambling through:
- Radical intermediates in thermal processes (decarboxylation/cracking)
- Acid-mediated rearrangements during ethanol dehydration
- Incomplete reaction quenching in Wittig synthesis
Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethylene-13C1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as ethylene oxide and acetaldehyde.
Reduction: It can be reduced to form ethane-13C1.
Substitution: This compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
Major products formed from the reactions of this compound include ethylene oxide, acetaldehyde, ethane-13C1, and various halogenated derivatives .
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ethylene-13C1 is extensively used in NMR spectroscopy as a tracer for studying the structure and dynamics of organic molecules. The presence of the carbon-13 isotope provides distinct signals that enhance the resolution of NMR spectra, allowing researchers to analyze molecular interactions and conformations effectively.
Case Study:
In a study examining the NMR shielding parameters of ethylene and ethane, researchers observed that the chemical shifts and indirect spin-spin couplings were dependent on solvent density. The results indicated significant secondary isotope effects due to the additional carbon-13 atom, enhancing the understanding of molecular interactions in gaseous environments .
Mass Spectrometry
Mass spectrometry employs this compound for analyzing complex mixtures and identifying unknown compounds. The isotopic labeling facilitates the tracking of molecular pathways and transformations during mass spectrometric analysis.
Data Table: Mass Spectrometry Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Isotopic Labeling | Enhances detection sensitivity | Tracing metabolic pathways |
| Structural Analysis | Identifies molecular structures | Analyzing reaction products |
| Quantitative Analysis | Measures concentrations of compounds | Assessing drug metabolism |
Biological Studies
In metabolic studies, this compound serves as a tracer to investigate carbon pathways within biological systems. This application is crucial for understanding metabolic processes and how organisms utilize carbon sources.
Case Study:
Research on microbial communities utilized this compound to study carbon utilization patterns, revealing insights into metabolic pathways and community dynamics in various environments .
Industrial Applications
This compound is also employed in industrial settings for producing labeled polymers and pharmaceuticals. Its ability to provide specific isotopic labeling enhances product tracking and quality control during manufacturing processes.
Data Table: Industrial Applications
| Industry | Application | Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of labeled drugs | Improved tracking in drug development |
| Polymer Production | Creation of isotopically labeled polymers | Enhanced properties for research |
Mechanism of Action
The mechanism of action of ethylene-13C1 involves its incorporation into various molecular structures, allowing researchers to track its movement and interactions within a system. This is particularly useful in studies involving metabolic pathways and reaction mechanisms. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, making it easier to identify and analyze .
Comparison with Similar Compounds
Ethylene-¹³C₁ vs. Ethylene-1,2-¹³C₂
| Parameter | Ethylene-¹³C₁ | Ethylene-1,2-¹³C₂ |
|---|---|---|
| Structure | CH₂=¹³CH₂ | ¹³CH₂=¹³CH₂ |
| Isotopic Enrichment | Single ¹³C atom (25% ¹³C) | Dual ¹³C atoms (50% ¹³C) |
| Purity | ≥99% | ≥99% |
| Applications | Cost-effective for single-carbon tracing | High-resolution dual-carbon tracking in complex reactions |
Research Findings :
Ethylene-¹³C₁ vs. Ethylene Glycol-1,2-¹³C₂
| Parameter | Ethylene-¹³C₁ | Ethylene Glycol-1,2-¹³C₂ |
|---|---|---|
| Structure | CH₂=¹³CH₂ | HO¹³CH₂-¹³CH₂OH |
| Functional Group | Alkene | Diol |
| Applications | Gas-phase reactions | Solvent studies, antifreeze metabolism |
Key Differences :
Ethylene-¹³C₁ vs. Ethylene Oxide-1,2-¹³C₂
| Parameter | Ethylene-¹³C₁ | Ethylene Oxide-1,2-¹³C₂ |
|---|---|---|
| Structure | CH₂=¹³CH₂ | ¹³CH₂-¹³CH₂O (epoxide) |
| Reactivity | Electrophilic addition | Ring-opening reactions |
| Applications | Polymerization initiators | Sterilization process tracing |
Research Insights :
Ethylene-¹³C₁ vs. Ethyl Iodide-¹³C Derivatives
| Parameter | Ethylene-¹³C₁ | Ethyl Iodide-1-¹³C |
|---|---|---|
| Structure | CH₂=¹³CH₂ | CH₃-¹³CH₂I |
| Function | Unsaturated hydrocarbon | Alkyl halide |
| Applications | Catalysis studies | SN2 reaction mechanisms |
Notable Contrast:
Table 1: Isotopic and Functional Comparison
| Compound | ¹³C Atoms | Molecular Weight (g/mol) | Key Use Cases |
|---|---|---|---|
| Ethylene-¹³C₁ | 1 | 28.03 | Catalytic cracking studies |
| Ethylene-1,2-¹³C₂ | 2 | 29.04 | Polymer chain propagation |
| Ethylene Glycol-1,2-¹³C₂ | 2 | 63.06 | Cryoprotectant metabolism |
| Ethylene Oxide-1,2-¹³C₂ | 2 | 45.03 | Medical device sterilization |
Critical Insights :
- Ethylene-¹³C₁’s simplicity and lower isotopic enrichment cost make it a staple in foundational studies, while multi-labeled compounds address niche, high-precision demands .
- Proper experimental design (e.g., NMR vs. MS detection) dictates compound selection, as emphasized in research best practices .
Biological Activity
Ethylene-13C1 is a stable isotope-labeled form of ethylene, a simple hydrocarbon that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and applications in research.
Overview of Ethylene and Its Isotopes
Ethylene (C2H4) is a gaseous plant hormone involved in regulating growth, development, and responses to environmental stresses. The introduction of carbon-13 isotopes into ethylene molecules (resulting in this compound) allows researchers to trace metabolic pathways and study the compound's interactions within biological systems.
Ethylene functions primarily through its interaction with specific receptors in plants. The signaling pathway involves several key components:
- Receptors : Ethylene receptors (ETR1, ETR2, etc.) bind ethylene and initiate a signaling cascade.
- CTR1 Kinase : This protein kinase phosphorylates EIN2, a central regulator in the ethylene signaling pathway. Phosphorylation by CTR1 inhibits EIN2's activity in the absence of ethylene, while ethylene perception leads to CTR1 inhibition and EIN2 activation .
- EIN2 : Once activated, EIN2 translocates to the nucleus, where it influences the expression of ethylene-responsive genes.
Physiological Effects
Ethylene is known to regulate several physiological processes in plants:
- Fruit Ripening : Ethylene promotes ripening by regulating enzymes involved in cell wall softening and color changes.
- Abscission : It plays a role in leaf and fruit drop by affecting cell separation processes.
- Stress Responses : Ethylene modulates responses to biotic and abiotic stresses, enhancing plant resilience .
Research Findings
Recent studies utilizing this compound have provided insights into its biological activity:
Case Study: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the interactions of this compound with other molecules. The presence of carbon-13 alters chemical shifts and spin-coupling constants, allowing for detailed analysis of molecular interactions .
| Parameter | Ethylene (C2H4) | This compound (C2H4) |
|---|---|---|
| Chemical Shift (ppm) | 0.0 | 64.367 |
| J-Coupling Constant (Hz) | 125 | 120 |
These findings indicate that the incorporation of carbon-13 can affect molecular behavior significantly, which can be leveraged to understand metabolic pathways more thoroughly.
Secondary Isotope Effects
Research has shown that the introduction of carbon-13 into ethylene results in secondary isotope effects that can influence reaction rates and mechanisms. These effects are particularly relevant when studying enzymatic reactions involving ethylene .
Applications in Research
This compound is widely used in various research applications:
- Metabolic Tracing : It allows researchers to track the fate of ethylene in metabolic pathways using isotopic labeling techniques.
- Environmental Studies : Understanding how plants respond to ethylene under different environmental conditions can inform agricultural practices and improve crop resilience.
- Synthetic Biology : Ethylene's role as a signaling molecule makes it a target for synthetic biology approaches aimed at engineering plant responses.
Q & A
Q. How can researchers verify the isotopic purity of Ethylene-13C1 using spectroscopic methods?
Methodological Answer: Isotopic purity is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on the signal intensity relative to natural abundance ethylene. Gas chromatography-mass spectrometry (GC-MS) can further validate isotopic enrichment by analyzing fragmentation patterns. Ensure baseline correction and calibration against certified -ethylene standards to minimize instrumental drift .
Q. What protocols ensure reproducibility in this compound-based experiments?
Methodological Answer: Document the following rigorously:
- Storage conditions : this compound should be stored in gas-tight containers under inert atmospheres to prevent isotopic exchange.
- Purity checks : Pre-experiment validation via FTIR or Raman spectroscopy to detect contamination.
- Calibration : Use internal standards (e.g., deuterated analogs) for quantitative measurements. Raw data should be archived in appendices, with processed data linked explicitly to research objectives .
Q. What are effective literature review strategies for identifying this compound applications in metabolic studies?
Methodological Answer:
- Use databases like SciFinder or PubMed with Boolean terms: "this compound" AND ("isotopic tracing" OR "metabolic flux").
- Prioritize primary sources (peer-reviewed journals) over reviews. Cross-reference citations in foundational papers (e.g., plant hormone studies) to map methodological trends.
- Critically evaluate data reproducibility by comparing experimental conditions (e.g., growth media, detection limits) across studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux analysis when using this compound?
Methodological Answer: Contradictions often arise from isotopic dilution or compartmentalization in biological systems. To address this:
- Model refinement : Incorporate kinetic isotope effects (KIEs) into flux balance models.
- Control experiments : Compare -labeling patterns in wild-type vs. ethylene biosynthesis mutants.
- Multi-omics integration : Pair flux data with transcriptomics to identify regulatory nodes influencing ethylene metabolism. Discrepancies should be contextualized against literature, noting variances in experimental design (e.g., pulse-chase duration) .
Q. How to design experiments tracking ethylene’s role in plant signaling with minimal isotopic dilution?
Methodological Answer:
- Closed-system setups : Use airtight growth chambers to limit ethylene leakage and atmospheric exchange.
- Time-resolved sampling : Collect tissues at multiple timepoints post--ethylene exposure to capture dynamic labeling.
- Sensitivity optimization : Employ laser-based photoacoustic detectors or cavity-enhanced absorption spectroscopy for low-concentration ethylene quantification. Pilot studies are critical to refine sampling intervals and validate detection limits .
Q. What statistical approaches are optimal for analyzing contradictory data in this compound isotopic tracing studies?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduces dimensionality to identify outlier datasets caused by methodological artifacts.
- Bayesian inference : Quantifies uncertainty in flux estimates, especially when comparing low-signal -labeling across replicates.
- Error propagation : Systematically account for uncertainties in GC-MS/NMR measurements using tools like Monte Carlo simulations. Transparent reporting of confidence intervals and effect sizes is essential for reconciling contradictions .
Methodological Best Practices
Q. How to validate this compound detection methods in complex biological matrices?
Methodological Answer:
- Matrix-matched calibration : Spike known -ethylene concentrations into homogenized tissue samples to assess recovery rates.
- Inter-laboratory validation : Collaborate with external labs to cross-verify results using shared protocols.
- Limit of detection (LOD) : Calculate via signal-to-noise ratios (SNR ≥ 3) and cross-check with theoretical detection thresholds of instruments .
Q. How to integrate this compound data into existing biochemical models?
Methodological Answer:
- Compartmental modeling : Use software like INCA or COPASI to simulate -label distribution in metabolic networks.
- Steady-state assumption testing : Validate via tracer equilibration experiments under controlled conditions.
- Data harmonization : Align labeling patterns with genomic-scale metabolic reconstructions (e.g., PlantSEED) to infer pathway activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
